molecular formula C29H29N3O4 B7744235 Ethyl 3-((3,4-dimethoxyphenethyl)amino)-5,6-diphenylpyridazine-4-carboxylate

Ethyl 3-((3,4-dimethoxyphenethyl)amino)-5,6-diphenylpyridazine-4-carboxylate

Cat. No.: B7744235
M. Wt: 483.6 g/mol
InChI Key: VGZXATCPQZJTPW-UHFFFAOYSA-N
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Description

Ethyl 3-((3,4-dimethoxyphenethyl)amino)-5,6-diphenylpyridazine-4-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a pyridazine ring substituted with phenyl groups and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((3,4-dimethoxyphenethyl)amino)-5,6-diphenylpyridazine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with appropriate pyridazine derivatives under controlled conditions. The reaction often requires the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as N,N-diisopropylethylamine (DIPEA) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solventless reactions and energy-efficient methods, can enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((3,4-dimethoxyphenethyl)amino)-5,6-diphenylpyridazine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-((3,4-dimethoxyphenethyl)amino)-5,6-diphenylpyridazine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of Ethyl 3-((3,4-dimethoxyphenethyl)amino)-5,6-diphenylpyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-((3,4-dimethoxyphenethyl)amino)-5,6-diphenylpyridazine-4-carboxylate is unique due to its combination of a pyridazine ring with phenyl and ethyl ester groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 3-((3,4-dimethoxyphenethyl)amino)-5,6-diphenylpyridazine-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its activity.

Chemical Structure and Properties

The molecular formula of this compound is C23H27N5O4C_{23}H_{27}N_5O_4 with a molecular weight of approximately 481.51 g/mol. The structure includes a pyridazine ring, which is known for its diverse biological activities.

Structure Representation

ComponentDescription
Molecular Formula C23H27N5O4C_{23}H_{27}N_5O_4
Molecular Weight 481.51 g/mol
Functional Groups Amino group, carboxylate, methoxy

Antifungal Activity

Recent studies have highlighted the antifungal potential of similar compounds within the pyridazine class. For instance, derivatives with modifications on the phenethylamine side chain have shown promising antifungal activity against various strains. The compound's ability to inhibit fungal growth was evaluated in vitro, revealing significant inhibition rates comparable to established antifungals .

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds containing methoxy groups exhibit antioxidant properties due to their ability to scavenge free radicals. This compound may similarly contribute to reducing oxidative stress in biological systems . Moreover, anti-inflammatory assays have suggested that such compounds can modulate inflammatory pathways effectively.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in fungal metabolism and inflammation.
  • Receptor Binding : The structural features allow for potential interactions with biological receptors that mediate various physiological responses.

Study 1: Synthesis and Evaluation of Antifungal Activity

In a recent study, derivatives similar to this compound were synthesized and evaluated for their antifungal properties. The results indicated that modifications at the amino position significantly enhanced antifungal activity against Candida albicans and Aspergillus niger, with some derivatives achieving over 80% inhibition at concentrations as low as 50 µg/mL .

Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant capacity of methoxy-substituted pyridazines. Using DPPH radical scavenging assays, it was found that these compounds exhibited significant radical scavenging activity, indicating their potential use in preventing oxidative damage in cells .

Properties

IUPAC Name

ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-5,6-diphenylpyridazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4/c1-4-36-29(33)26-25(21-11-7-5-8-12-21)27(22-13-9-6-10-14-22)31-32-28(26)30-18-17-20-15-16-23(34-2)24(19-20)35-3/h5-16,19H,4,17-18H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZXATCPQZJTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN=C1NCCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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